molecular formula C24H32N6O4 B11618114 6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11618114
M. Wt: 468.5 g/mol
InChI Key: WLVQZLPSNYLLOF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for this compound are not widely documented, but industrial production methods likely involve specialized processes.
    • Further research would be needed to uncover specific reaction conditions and protocols.
  • Chemical Reactions Analysis

    • Without detailed studies, we can only speculate on the types of reactions it might undergo.
    • Common reactions could include oxidation, reduction, and substitution. specific reagents and conditions remain elusive.
    • Major products formed from these reactions would require experimental validation.
  • Scientific Research Applications

    • Despite the scarcity of information, let’s explore potential applications:

        Chemistry: It could serve as a building block for novel compounds due to its unique structure.

        Biology: Investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids).

        Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial effects.

        Industry: Explore its use in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, we lack direct evidence of its mechanism of action.
    • Hypothetically, it might interact with specific cellular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C24H32N6O4

    Molecular Weight

    468.5 g/mol

    IUPAC Name

    6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

    InChI

    InChI=1S/C24H32N6O4/c1-17-5-6-20-27-22-19(24(32)30(20)16-17)15-18(23(31)26-7-3-12-33-2)21(25)29(22)9-4-8-28-10-13-34-14-11-28/h5-6,15-16,25H,3-4,7-14H2,1-2H3,(H,26,31)

    InChI Key

    WLVQZLPSNYLLOF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCCCOC)C=C1

    Origin of Product

    United States

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